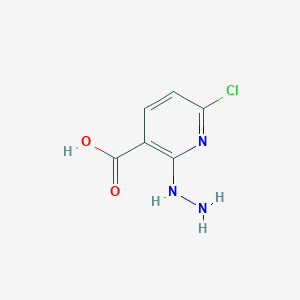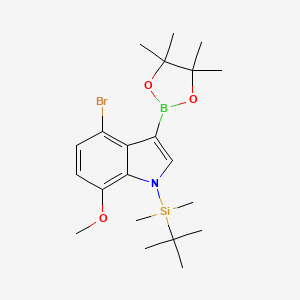
6-Chloro-2-hydrazino-nicotinic acid, %
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-hydrazino-nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . It is a compound that includes a hydrazine functional group attached to the 2-position of the nicotinic acid molecule . The presence of the chlorine atom at the 6-position differentiates it from its parent compound, 6-hydrazinonicotinic acid .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-hydrazino-nicotinic acid can be inferred from its parent compounds. The molecular formula of 6-hydrazinonicotinic acid is C6H7N3O2 , and that of 6-chloronicotinic acid is C6H4ClNO2 . Therefore, the molecular formula of 6-Chloro-2-hydrazino-nicotinic acid would likely be C6H6ClN3O2, assuming the chlorine atom replaces a hydrogen atom.Applications De Recherche Scientifique
Role in Pharmaceutical Chemistry
6-Chloro-2-hydrazino-nicotinic acid is a derivative of nicotinic acid, which is a crucial vitamin involved in many vital processes within living organisms . It’s deficiency can lead to diseases like pellagra . This compound plays a significant role in pharmaceutical chemistry, particularly in the synthesis of various drugs .
Lipid Regulation
Nicotinic acid has been used for many years as a co-agent to reduce high levels of fats in the blood . However, its use has been limited due to undesirable side effects like skin rash . Derivatives of nicotinic acid, such as 6-Chloro-2-hydrazino-nicotinic acid, could potentially offer similar benefits with fewer side effects .
Treatment of Kidney Diseases
Some derivatives of nicotinic acid have shown high efficacy in treating kidney diseases . As a derivative of nicotinic acid, 6-Chloro-2-hydrazino-nicotinic acid could potentially be used in this application .
Potential Alzheimer’s Treatment
Research has shown that some nicotinic acid derivatives have proven effective against Alzheimer’s disease . Given its chemical structure, 6-Chloro-2-hydrazino-nicotinic acid could potentially be used in Alzheimer’s research and treatment .
Anti-inflammatory and Analgesic Efficacy
2-substituted aryl derived from nicotinic acid, such as 2-Bromo aryl substituents, have proven their anti-inflammatory and analgesic efficacy . As a derivative of nicotinic acid, 6-Chloro-2-hydrazino-nicotinic acid could potentially have similar properties .
Antimicrobial Activity
In a study, acylhydrazones derived from nicotinic acid showed promising activity against Gram-positive bacteria . As a hydrazino derivative of nicotinic acid, 6-Chloro-2-hydrazino-nicotinic acid could potentially exhibit similar antimicrobial properties .
Synthesis of Novel Drugs
Nicotinic acid is used as a starting compound in the synthesis of novel drugs . The derivatives of nicotinic acid, such as 6-Chloro-2-hydrazino-nicotinic acid, could potentially be used in the development of new therapeutic agents .
Prevention and Treatment of Infections
Some compounds derived from nicotinic acid have shown potential in the prevention and treatment of infections caused by pathogenic or opportunistic microorganisms . Given its chemical structure, 6-Chloro-2-hydrazino-nicotinic acid could potentially be used in this application .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that nicotinic acid, a related compound, interacts with nicotinic acetylcholine receptors (nachrs) in the brain . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to nicotinic acid, which achieves its psychopharmacological effects by interacting with nachrs . These receptors have numerous subtypes that differ in their properties, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize .
Biochemical Pathways
It’s known that the interaction of nicotinic acid with nachrs can influence both neuronal excitability and cell signaling mechanisms . These responses can contribute to the development or maintenance of dependence .
Result of Action
It’s plausible that the compound may have effects similar to those of nicotinic acid, which can influence neuronal excitability and cell signaling mechanisms .
Propriétés
IUPAC Name |
6-chloro-2-hydrazinylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-2-1-3(6(11)12)5(9-4)10-8/h1-2H,8H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPURLAIZVGMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-hydrazinylnicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)


![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate; 95%](/img/structure/B6416390.png)
![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)



![1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6416428.png)



